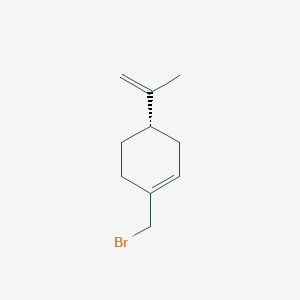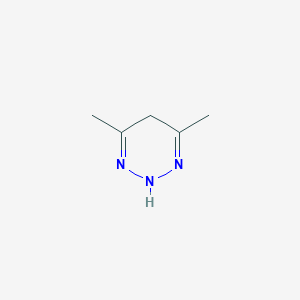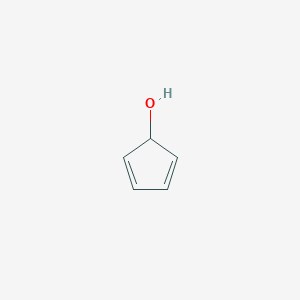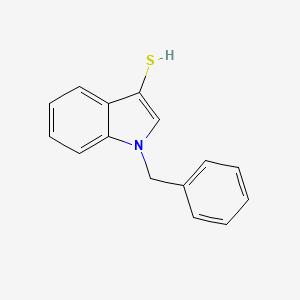
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is an organic compound with a complex structure that includes a cyclohexene ring, a bromomethyl group, and a methylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-4-(1-methylethenyl)cyclohexene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methylethenyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bonds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Applications De Recherche Scientifique
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methylethenyl group undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene, 1-(chloromethyl)-4-(1-methylethenyl)-: Similar structure but with a chlorine atom instead of bromine.
Cyclohexene, 1-(hydroxymethyl)-4-(1-methylethenyl)-: Contains a hydroxymethyl group instead of a bromomethyl group.
Cyclohexene, 1-(methyl)-4-(1-methylethenyl)-: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
Cyclohexene, 1-(bromomethyl)-4-(1-methylethenyl)-, (S)- is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis.
Propriétés
| 83059-12-5 | |
Formule moléculaire |
C10H15Br |
Poids moléculaire |
215.13 g/mol |
Nom IUPAC |
(4S)-1-(bromomethyl)-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10H,1,4-7H2,2H3/t10-/m1/s1 |
Clé InChI |
ZIGJSHDTEJPOPR-SNVBAGLBSA-N |
SMILES isomérique |
CC(=C)[C@H]1CCC(=CC1)CBr |
SMILES canonique |
CC(=C)C1CCC(=CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)







